molecular formula C15H11Cl3N2 B123440 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride CAS No. 141556-46-9

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride

Cat. No.: B123440
CAS No.: 141556-46-9
M. Wt: 325.6 g/mol
InChI Key: SANZEZUASUDVTC-UHFFFAOYSA-M
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Description

1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a useful research compound. Its molecular formula is C15H11Cl3N2 and its molecular weight is 325.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds like 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, have been reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown potential in the search for new antitumor drugs. Some of these derivatives have passed preclinical testing stages, indicating their significance in developing treatments with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Environmental Impact of Chlorophenols

Research on chlorophenols, which are structurally related to this compound, has highlighted their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Studies have evaluated the correlation between chlorophenol concentrations and dioxin formation, shedding light on the environmental pathways and impacts of these compounds (Peng et al., 2016).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds through assays like the ABTS/PP decolorization assay has been reviewed, which could be relevant to studying this compound's potential antioxidant properties. These studies help understand the reaction pathways and the extent to which specific reactions contribute to the total antioxidant capacity, offering insights into the specificity and relevance of such compounds in scientific research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Corrosion Inhibition

Imidazoline and its derivatives are known for their effective corrosion inhibition properties, which are crucial for protecting metals from corrosion in various industrial applications. Given the structural similarity, research on this compound could explore its potential as a corrosion inhibitor, contributing to less toxic, environmentally friendly alternatives for corrosion prevention (Sriplai & Sombatmankhong, 2023).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . In the past, drugs containing heterocyclic nuclei have provided high chemotherapeutic values and have acted as a remedy for the development of novel drugs . Therefore, “1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride” and other imidazole derivatives could potentially be explored for their therapeutic potentials in future research.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANZEZUASUDVTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579865
Record name 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141556-46-9
Record name 1H-Imidazolium, 1,3-bis(4-chlorophenyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141556-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141556-46-9
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